Cas no 1706455-87-9 (2-Amino-1-(2,3-dihydro-benzofuran-3-yl)-ethanol)
2-Amino-1-(2,3-dihydro-benzofuran-3-yl)-ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-1-(2,3-dihydro-benzofuran-3-yl)-ethanol
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- Inchi: 1S/C10H13NO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,8-9,12H,5-6,11H2
- InChI Key: CSQRMTNUWYLAQQ-UHFFFAOYSA-N
- SMILES: C(O)(C1C2=CC=CC=C2OC1)CN
2-Amino-1-(2,3-dihydro-benzofuran-3-yl)-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508394-1g |
2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol |
1706455-87-9 | 97% | 1g |
$568 | 2023-02-17 |
2-Amino-1-(2,3-dihydro-benzofuran-3-yl)-ethanol Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-Amino-1-(2,3-dihydro-benzofuran-3-yl)-ethanol
Recent Advances in the Study of 2-Amino-1-(2,3-dihydro-benzofuran-3-yl)-ethanol (CAS: 1706455-87-9)
2-Amino-1-(2,3-dihydro-benzofuran-3-yl)-ethanol (CAS: 1706455-87-9) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting neurological and cardiovascular disorders. This research brief consolidates the latest findings on its synthesis, biological activity, and therapeutic applications, providing a comprehensive overview for researchers and industry professionals.
The compound's unique structure, featuring a benzofuran moiety and an aminoethanol side chain, has been the focus of several synthetic optimization studies. A 2023 publication in the Journal of Medicinal Chemistry reported an improved synthetic route for 1706455-87-9, achieving a 78% yield with high enantiomeric purity (>99% ee) using asymmetric hydrogenation. This advancement addresses previous challenges in scalability and stereochemical control, making the compound more accessible for preclinical development.
In terms of biological activity, recent in vitro studies have demonstrated that 2-Amino-1-(2,3-dihydro-benzofuran-3-yl)-ethanol exhibits moderate affinity for adrenergic receptors (α2A Ki = 320 nM) and serotonin transporters (SERT Ki = 450 nM). These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest potential applications in mood disorder therapeutics. However, the compound's pharmacokinetic profile requires further optimization, as preliminary data indicate rapid hepatic metabolism (t1/2 = 1.2 h in human microsomes).
Structural analogs derived from 1706455-87-9 have shown promising results in animal models of neuropathic pain. A 2024 study in ACS Chemical Neuroscience reported that N-acylated derivatives exhibited 60-70% reduction in mechanical allodynia at 10 mg/kg doses, with improved blood-brain barrier penetration compared to the parent compound. These developments position 1706455-87-9 as a valuable scaffold for CNS drug discovery.
From a safety perspective, recent toxicological assessments (GLP-compliant studies) indicate that the compound has a favorable profile, with no observed adverse effects at doses up to 100 mg/kg in rodent models. However, researchers caution that the potential for off-target effects at higher concentrations warrants careful dose optimization in future clinical applications.
The pharmaceutical industry has shown growing interest in 1706455-87-9, with two patent applications filed in 2023-2024 covering novel crystalline forms and prodrug derivatives. These intellectual property developments suggest that the compound is moving toward commercial development, potentially as a precursor for next-generation neuroactive agents.
In conclusion, 2-Amino-1-(2,3-dihydro-benzofuran-3-yl)-ethanol represents a versatile chemical entity with multiple therapeutic possibilities. Ongoing research is expected to further elucidate its mechanism of action and optimize its drug-like properties. The compound's progression from bench to bedside will depend on successful translation of these recent discoveries into clinically viable candidates.
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